![molecular formula C18H17FN2O5S B2618467 2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448076-18-3](/img/structure/B2618467.png)
2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide, also known as Compound A, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Imaging the Sigma2 Receptor Status of Solid Tumors
A study by Tu et al. (2007) synthesized a series of fluorine-containing benzamide analogs, aiming to develop candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. The study identified compounds with moderate to high affinity for sigma2 receptors, suggesting their potential utility in imaging applications for cancer diagnosis and therapy monitoring (Tu et al., 2007).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Research into novel benzenesulfonamides carrying a benzamide moiety has demonstrated significant inhibitory potential against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes. This study by Tuğrak et al. (2020) highlights the therapeutic potential of these compounds in treating conditions related to enzyme dysregulation (Tuğrak et al., 2020).
Antimicrobial and Antitubercular Activities
Shingare et al. (2022) synthesized a series of benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for their antimicrobial and antitubercular activities. Molecular docking studies suggested these compounds' potential as antitubercular agents, with some showing promising activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes compared to standard treatments (Shingare et al., 2022).
Anticancer Agents via PI3K Inhibition
Discovery of novel PI3K inhibitors for anticancer therapy has been a significant area of research. A study by Shao et al. (2014) developed 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors, showing potent antiproliferative activities against various cancer cell lines. These findings indicate the potential of these compounds in cancer treatment (Shao et al., 2014).
Exploring the Nucleophilic Vinylic Substitution Reaction
Research into novel synthetic pathways for creating fluorinated compounds has led to the development of methodologies utilizing nucleophilic vinylic substitution reactions. A study by Meiresonne et al. (2015) focused on creating 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, highlighting the potential of these fluorinated compounds in medicinal chemistry (Meiresonne et al., 2015).
Propriétés
IUPAC Name |
2-[4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c1-25-16-9-8-13(19)12-17(16)27(23,24)21-10-4-5-11-26-15-7-3-2-6-14(15)18(20)22/h2-3,6-9,12,21H,10-11H2,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNSXDBMXNHYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.